molecular formula C6H4O7-4 B1254333 2-Oxido-1,2,3-propanetricarboxylate

2-Oxido-1,2,3-propanetricarboxylate

Cat. No.: B1254333
M. Wt: 188.09 g/mol
InChI Key: KSXLKRAZYZIYCZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxido-1,2,3-propanetricarboxylate is a polycarboxylate anion derived from propane-1,2,3-tricarboxylic acid (tricarballylic acid) through deprotonation and oxidation. Its structure features three carboxylate groups (-COO⁻) and an oxide substituent (-O⁻) at the C2 position, creating a highly polar and reactive species. This compound is of interest in coordination chemistry, materials science, and pharmaceutical formulations due to its ability to chelate metal ions and stabilize complex structures.

Properties

IUPAC Name

2-oxidopropane-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h1-2H2,(H,7,8)(H,9,10)(H,11,12)/q-1/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXLKRAZYZIYCZ-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O7-4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Oxido-1,2,3-propanetricarboxylate with structurally or functionally related compounds, focusing on molecular properties, applications, and regulatory data.

2-Hydroxy-1,2,3-propanetricarboxylate

  • Structure : Features a hydroxyl (-OH) group at C2 instead of an oxide (-O⁻).
  • Application : Used as a counterion in pharmaceutical salts, such as sufentanil citrate. Sufentanil citrate injection contains 50 mcg/mL of the opioid agonist, stabilized by 2-hydroxy-1,2,3-propanetricarboxylate (citrate) at pH 3.5–6.0 .
  • Key Differences :
    • Reactivity : The hydroxyl group in 2-hydroxy-1,2,3-propanetricarboxylate is less nucleophilic than the oxide group in 2-Oxido-1,2,3-propanetricarboxylate, making the latter more reactive in metal-chelation reactions.
    • Solubility : Citrate salts (hydroxy variant) exhibit high aqueous solubility, critical for injectable formulations, whereas the oxide variant may form insoluble metal complexes.

Dihydrogen 2-Substituted-1,2,3-Propanetricarboxylate (Polymer Component)

  • Structure : A polymer-bound derivative with variable substituents at C2.
  • Application : Found in industrial polymers for coatings and resins. For example, it is copolymerized with 1,4-benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol, and other diols/acids to create materials with tailored thermal and mechanical properties .
  • Key Differences: Functionality: The polymer form lacks free carboxylate groups, reducing ionic interactions compared to 2-Oxido-1,2,3-propanetricarboxylate.

Octocrylene (2-Cyano-3,3-Diphenyl-2-Propenoic Acid Ethylhexyl Ester)

  • Structure: A UV-filter ester with a cyanoacrylate backbone.
  • Application : Widely used in sunscreens for UV-B protection. Requires titration with 0.1 N NaOH for quality control, with acceptance criteria of ≥0.2 mL NaOH per mL of Octisalate .
  • Key Differences :
    • Chemical Class : Octocrylene is a neutral ester, whereas 2-Oxido-1,2,3-propanetricarboxylate is an anionic chelator.
    • Analytical Methods : Octocrylene relies on chromatographic identification (e.g., USP methods), while polycarboxylates are analyzed via titration or ion chromatography .

Data Table: Comparative Properties

Property 2-Oxido-1,2,3-propanetricarboxylate 2-Hydroxy-1,2,3-propanetricarboxylate Dihydrogen 2-Substituted Polymer Octocrylene
Functional Groups -COO⁻, -O⁻ -COO⁻, -OH -COOR (ester) -CN, -COOR
Molecular Weight (g/mol) ~212 (theoretical) 192.12 (citrate) Variable (polymer) 361.48
Primary Use Chelation, materials synthesis Pharmaceutical stabilization Polymer coatings UV-B sunscreen
Regulatory Reference N/A USP monographs REACH compliance USP 40–NF35

Research Findings and Gaps

  • Pharmacological Stability : The citrate analog (2-hydroxy) is preferred in drug formulations due to its pH buffering capacity and low toxicity . In contrast, the oxide variant’s reactivity may limit biocompatibility.
  • Environmental Impact : Polymer derivatives of propanetricarboxylates are under scrutiny for biodegradability, whereas 2-Oxido-1,2,3-propanetricarboxylate’s environmental fate remains unstudied .
  • Analytical Challenges : Octocrylene’s quality control methods (e.g., titration) are standardized, but polycarboxylate analysis requires advanced techniques like ion-pair chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxido-1,2,3-propanetricarboxylate
Reactant of Route 2
2-Oxido-1,2,3-propanetricarboxylate

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